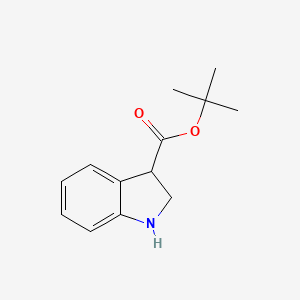

tert-Butyl indoline-3-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C13H17NO2 |

|---|---|

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

tert-butyl 2,3-dihydro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-7,10,14H,8H2,1-3H3 |

InChI-Schlüssel |

XIGCCYIKUKSNDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1CNC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Technical Whitepaper: Safety Data, Toxicity Profiling, and Handling Protocols for tert-Butyl indoline-3-carboxylate

Executive Summary

tert-Butyl indoline-3-carboxylate (CAS: 1504182-85-7) is a highly specialized chemical intermediate utilized extensively in the synthesis of complex pharmaceutical agents, including ACE inhibitors and nicotinic receptor agonists[1][2]. As a Senior Application Scientist, I approach the safety and toxicity of this compound not merely as a regulatory checklist, but as a fundamental aspect of rational drug design and laboratory safety. Because the tert-butyl ester acts as a lipophilic protecting group, it alters the pharmacokinetic and toxicological profile of the base indoline core. This whitepaper synthesizes the physicochemical properties, extrapolated Safety Data Sheet (SDS) parameters, and mechanistic toxicity profile of this compound, providing a self-validating framework for its safe handling and in vitro evaluation.

Chemical Identity and Physicochemical Properties

Understanding the molecular characteristics of tert-Butyl indoline-3-carboxylate is the first step in predicting its behavior in biological systems and laboratory environments. The addition of the tert-butyl group significantly increases the compound's LogP (lipophilicity) compared to its parent acid, enhancing membrane permeability but also increasing the risk of rapid dermal absorption.

| Property | Value |

| Chemical Name | tert-Butyl indoline-3-carboxylate |

| CAS Number | 1504182-85-7 |

| Parent Compound | Indoline-3-carboxylic acid (CAS: 39891-70-8) |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Structural Class | Indoline Ester / Nitrogen Heterocycle |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane |

Safety Data Sheet (SDS) & Hazard Classification

Due to the specialized nature of CAS 1504182-85-7, comprehensive empirical toxicity data is limited. However, utilizing structural activity relationship (SAR) principles, we extrapolate its safety profile from the parent compound, 3[3], and structurally analogous BOC-protected indolines[4].

GHS Classification (Extrapolated):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Handling Measures: To mitigate these hazards, strict adherence to the following protocols is required[4]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanistic Toxicity Profile

The toxicity of tert-Butyl indoline-3-carboxylate is intrinsically linked to its metabolic fate.

-

Ester Hydrolysis & Bioactivation: In vivo, non-specific esterases cleave the tert-butyl group, releasing the active indoline-3-carboxylic acid. While ADMET profiling of indoline-3-carboxylic acid derivatives generally shows a lack of AMES mutagenicity[2], the indoline core can undergo hepatic oxidation via Cytochrome P450 enzymes.

-

Oxidative Stress & Hemolysis: Literature on indole and indoline derivatives indicates that certain metabolites can induce oxidative stress. High systemic concentrations of indole derivatives have been historically linked to hemolysis and glomerular sclerosis due to their interaction with cellular membranes and proteins[5].

-

Neurological Considerations: As indolines are structurally related to neurotransmitter precursors (e.g., tryptophan), unmonitored systemic exposure could theoretically interfere with serotonergic pathways, though the carboxylic acid moiety generally limits blood-brain barrier (BBB) penetration[2].

Metabolic pathway and potential toxicity mechanism of tert-Butyl indoline-3-carboxylate.

Experimental Protocols: Self-Validating In Vitro Toxicity Screening

To empirically determine the cytotoxicity of tert-Butyl indoline-3-carboxylate, we employ a self-validating MTT viability assay using HepG2 (human liver cancer) cells. The choice of HepG2 is critical: it possesses the basal metabolic enzymes (esterases and CYP450s) required to process the ester into its potentially toxic metabolites, providing a more accurate physiological model than non-hepatic cell lines.

Protocol: HepG2 Cytotoxicity Assay Causality Note: This protocol includes internal controls (DMSO vehicle as negative control, Chlorpromazine as positive control) to ensure the assay's dynamic range is functioning, thereby validating the results internally.

-

Compound Preparation (Fume Hood):

-

Weigh 2.19 mg of tert-Butyl indoline-3-carboxylate using an analytical balance.

-

Dissolve in 1 mL of sterile, anhydrous DMSO to create a 10 mM stock solution. Rationale: DMSO ensures complete solubilization of the lipophilic ester.

-

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

-

Dosing Strategy:

-

Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Controls: Include wells with 0.5% DMSO (Negative Control) and 50 µM Chlorpromazine (Positive Control).

-

-

Incubation & MTT Addition:

-

Treat cells for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will reduce the yellow MTT to purple formazan via mitochondrial reductases.

-

-

Solubilization and Readout:

-

Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

-

Standard operating procedure for the safe laboratory handling of indoline esters.

Conclusion

tert-Butyl indoline-3-carboxylate is a highly valuable synthetic intermediate, but its handling must be grounded in a deep understanding of its physicochemical properties and metabolic potential. By treating it with the precautions appropriate for a Category 4 oral toxin and Category 2 skin/eye irritant, and by utilizing metabolically competent cell lines for toxicity screening, researchers can safely leverage this compound in advanced drug discovery pipelines.

References

- BLD Pharm. "tert-Butyl indoline-3-carboxylate (CAS: 1504182-85-7)."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi-MfidlBkDAP7oJOKD8DHbsAWoDr42MRjRo6Itr44JSYWdqJh3VZHQTjqbbDX49FoaKQB4v5ut2ihKCdMP809mdVpYbsWa16YTXLG0UEmN5AZfSaXslMtdhdiEvFep_v-ca816y9bxtFStDM=]

- PubChem. "Indoline-3-carboxylic acid | C9H9NO2 | CID 19697631."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj94HrxwiU2xo8BqXYBuyy0SroRcv2y5-sJeuSkk61pip_pu_wxHpVO7H2GwOolhaArvHdIMFb8ZA2cwbfaagf1dsdBqiOC9ag0g_5kf-DslLjaLpg0Wdrv8YM4sMTzdfRKKBb2U7CT8OS2wc=]

- ChemScene. "Safety Data Sheet: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid."[https://vertexaisearch.cloud.google.

- SciSpace. "Microbial Degradation of Indole and Its Derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDBJCvkxzjfQvl-iOPHi0EFowdoAB_IydKlHaC3mZcJLmv0hKNKYZOm9WdQUWUbGuRXfPpanT9U82Swkg-ygbjn0YEluUWahY6r8KdLIY6GS6gZ2f6xsfh1A3MANpYOi5D0kRGlC0ANVCDz-QDEbia2IRQG9DEMd9Iic-KsjkahWpTBceFjYXSp7obaOmRinihDG0TSA==]

- International Journal of Drug Development and Research. "ADMET, Docking studies & binding energy calculations of some Novel ACE - inhibitors."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-N1-eCbSNGqm8-6wzl04E9vmINX8dGy_0SP9GV-ohVgHCrmJKs1pSx-decmSaN9lrgiPpuzt9E9QMU6SlfmFkrW2O4MTBg-Hdd87bK1_VbCV1Oh809uL6KK4pQoFtoToVuiUHlpXOjHkPWtZSRNFl3SXi5slU-ufMA7z3D2aAW6Or-b1Mb7Ooapb78LCSPG8BkC5JuL8IrBXHgF7-MGO-TSK8htf_WVdgnFXdVgh7iep7122KqTlJG6CndOr7uR02brQSf0j3kRqKbT_V9eio7qOw9JRZqQzK_jDDRk=]

Sources

Application Notes & Protocols: tert-Butyl indoline-3-carboxylate as a Versatile Pharmaceutical Building Block

Abstract

The indoline scaffold is a cornerstone of numerous natural products and pharmaceutical agents, prized for its rigid, three-dimensional structure and its capacity for diverse biological interactions. tert-Butyl indoline-3-carboxylate has emerged as a particularly valuable starting material in drug discovery. The strategic placement of the tert-butyl ester at the 3-position and the Boc-like implicit protection of the nitrogen atom provide a robust platform for controlled, regioselective functionalization. This guide provides an in-depth exploration of the key chemical properties and synthetic applications of this building block, complete with detailed, field-proven protocols for its use in N-H functionalization, C-H activation, and deprotection strategies.

Introduction: The Strategic Advantage of tert-Butyl indoline-3-carboxylate

The indoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of drugs targeting a wide array of conditions. The utility of tert-Butyl indoline-3-carboxylate stems from two key features:

-

The tert-Butyl Ester: This bulky group serves multiple purposes. It acts as a robust protecting group for the carboxylic acid, preventing its participation in undesired side reactions. Its steric hindrance can also direct incoming reagents to other positions on the indoline ring, influencing regioselectivity. Finally, it can be cleaved under specific acidic conditions to reveal the carboxylic acid for further modification, such as amide bond formation.

-

The Indoline Nitrogen (N-H): The secondary amine is a primary site for synthetic elaboration. Its nucleophilicity allows for a wide range of N-alkylation and N-arylation reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a potential drug candidate. The presence of the ester group can modulate the reactivity of this nitrogen.

This combination allows for a modular and predictable approach to building complex molecular architectures, making it an indispensable tool for drug development professionals.

Physicochemical Properties & Data

A clear understanding of the physical and chemical properties of a building block is critical for experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Appearance | Off-white to yellow solid | Varies by purity |

| Melting Point | 74-78 °C | |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH. | Sparingly soluble in hexanes. |

| pKa | ~17-18 (Indoline N-H) | Estimated, similar to other N-aryl secondary amines. |

Core Synthetic Transformations & Protocols

The true power of tert-Butyl indoline-3-carboxylate lies in its predictable reactivity at several key positions. The following sections detail the most common and impactful transformations.

Reactivity Overview

The diagram below illustrates the primary sites of reactivity on the molecule, which form the basis of the subsequent protocols.

Caption: Key reactive sites on tert-Butyl indoline-3-carboxylate.

Protocol 1: N-Alkylation via Williamson Ether Synthesis Analogue

This protocol describes a standard procedure for attaching an alkyl group to the indoline nitrogen. The choice of a mild base like potassium carbonate is crucial to deprotonate the nitrogen without causing unwanted hydrolysis of the tert-butyl ester.

Causality: The reaction proceeds via an Sɴ2 mechanism. The basic carbonate deprotonates the indoline nitrogen, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.

Materials:

-

tert-Butyl indoline-3-carboxylate

-

Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-Butyl indoline-3-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to dissolve/suspend the solids (approx. 0.2 M concentration).

-

Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: Palladium-Catalyzed C-7 Arylation (Conceptual Protocol)

Direct functionalization of the C-H bonds on the benzene portion of the indoline scaffold is a powerful modern technique. The C-7 position is often targeted. This requires a directing group on the nitrogen and a palladium catalyst.[1][2][3] While the ester at C-3 is not a classical directing group for C-7, N-acylation or similar modification is typically required first to direct the palladium catalyst effectively.[1][4]

Causality: This reaction operates via a palladium-catalyzed C-H activation mechanism.[1] A directing group on the indoline nitrogen coordinates to the palladium center, bringing the catalyst into close proximity to the C-7 C-H bond. This allows for oxidative addition of the C-H bond to the metal, followed by reductive elimination with an aryl partner (like an arylboronic acid or arylsilane) to form the new C-C bond.[3][4][5]

Generalized Workflow:

-

N-Protection/Direction: Modify the N-H of tert-Butyl indoline-3-carboxylate with a suitable directing group (e.g., acetyl, picolinoyl, or pyrimidyl).[2]

-

Cross-Coupling: Subject the N-directed indoline to palladium-catalyzed cross-coupling conditions with an arylating agent (e.g., arylboronic acid, arylsilane, or aryltriazene).[1][2]

-

Purification: Purify the C-7 arylated product via chromatography.

-

Directing Group Removal: Cleave the directing group under appropriate conditions to reveal the N-H, if desired.

Protocol 3: Boc Deprotection to Unveil the Carboxylic Acid

The final step in many synthetic sequences is the removal of the tert-butyl ester to liberate the free carboxylic acid. This is typically achieved under acidic conditions. The resulting acid can then be coupled with amines to form amides, a key linkage in many pharmaceuticals.[6]

Causality: The mechanism involves protonation of the ester's carbonyl oxygen by a strong acid like Trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon. The tert-butyl group, upon cleavage, forms a highly stable tert-butyl cation, which is then quenched, driving the reaction to completion.

Materials:

-

N-functionalized tert-Butyl indoline-3-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

-

Dissolve the tert-butyl ester starting material (1.0 eq) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 20-50% v/v with DCM). A common mixture is 1:1 TFA:DCM.[7]

-

Allow the reaction to stir at 0 °C and warm to room temperature over 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Redissolve the residue in EtOAc or DCM and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used without further purification.

Synthetic Workflow Visualization

The following diagram illustrates a typical multi-step synthesis starting from tert-Butyl indoline-3-carboxylate, combining the protocols described above.

Caption: A standard synthetic workflow using the building block.

Safety and Handling

-

General Handling: tert-Butyl indoline-3-carboxylate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagents: Many reagents used in these protocols are hazardous. Anhydrous solvents like DMF can be harmful. Alkyl halides are often toxic and lachrymatory. TFA is highly corrosive and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Luo, H., Liu, H., Zhang, Z., Xiao, Y., Wang, S., Luo, X., & Wang, K. (2016). Direct and site-selective Pd(II)-catalyzed C-7 arylation of indolines with arylsilanes. RSC Advances, 6(45), 39399-39402. Available at: [Link]

-

Duan, X., Liu, C., & Zhang, Y. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. Available at: [Link]

-

Li, Y., Wang, Z., Wen, J., Liu, Y., Zhang, X., & Zhang, J. (2023). Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes under Mild Conditions. The Journal of Organic Chemistry, 88(15), 10584-10594. Available at: [Link]

-

PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. Available at: [Link]

-

Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 96(2), 299. Available at: [Link]

-

Ludwig, J., & Lehr, M. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 34(20), 3691-3695. Available at: [Link]

-

ResearchGate. (n.d.). Indole N-Boc deprotection method development. ResearchGate. Available at: [Link]

-

Appiah-padi, V. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23733–23739. Available at: [Link]

-

NextSDS. (n.d.). tert-Butyl indole-3-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

-

Akbari, A., & Faryabi, M. S. (2023). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Synthesis, 55(14), 2186-2194. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Appiah-padi, V. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23733–23739. Available at: [Link]

-

Zhang, J., et al. (2022). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 20(1), 103-107. Available at: [Link]

-

Al-Amin, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Li, S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2959-2971. Available at: [Link]

-

Skrzyńska, A., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

-

ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. ValQi. Available at: [Link]

- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Google Patents.

-

Kummara, S., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 22(19), 10738. Available at: [Link]

-

ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available at: [Link]

Sources

- 1. Direct and site-selective Pd( ii )-catalyzed C-7 arylation of indolines with arylsilanes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06915K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Asymmetric catalysis applications of tert-Butyl indoline-3-carboxylate

Introduction: Beyond a Simple Building Block

To the discerning researcher in asymmetric synthesis, the indoline scaffold is more than a mere heterocyclic motif; it is a cornerstone for the construction of powerful chiral catalysts and ligands. While tert-butyl indoline-3-carboxylate itself is not a catalyst, its role as a versatile precursor to N-protected indolines places it at the heart of numerous cutting-edge asymmetric transformations. The inherent chirality and conformational rigidity of the indoline core, when appropriately functionalized, allow for the creation of highly effective chiral environments, leading to exceptional levels of stereocontrol in a variety of chemical reactions.

This technical guide delves into the applications of catalysts and ligands derived from the indoline framework, with a particular focus on asymmetric hydrogenations and organocatalytic Michael additions. We will explore the causality behind experimental design, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of these powerful synthetic tools.

Application I: Asymmetric Hydrogenation of N-Boc-Indoles for the Synthesis of Chiral Indolines

Chiral indolines are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The direct asymmetric hydrogenation of indoles represents the most atom-economical route to these valuable compounds. The N-Boc protecting group, readily installed from precursors like tert-butyl indoline-3-carboxylate, has proven to be instrumental in achieving high enantioselectivities in these reductions.

Causality in Catalyst and Ligand Selection

The success of the asymmetric hydrogenation of N-Boc-indoles hinges on the selection of a suitable transition metal catalyst and a chiral ligand capable of creating a highly ordered and discriminating chiral pocket around the metal center. Rhodium and Ruthenium complexes, particularly with the trans-chelating chiral bisphosphine ligand, PhTRAP, have emerged as the catalysts of choice for this transformation.[1][2][3][4][5]

The PhTRAP ligand's unique geometry and electronic properties are critical to its success. Its ability to form a trans-chelate complex with the metal creates a stable and well-defined chiral environment. This, in turn, dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the indoline product. The addition of a base, such as cesium carbonate (Cs₂CO₃), is often crucial for achieving high catalytic activity and enantioselectivity, likely by facilitating the formation of the active metal hydride species.[4][6]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of N-Boc-indoles is a well-orchestrated sequence of events. The reaction is believed to proceed through an outer-sphere mechanism. The key steps involve the activation of hydrogen by the chiral Rh-PhTRAP complex to form a rhodium dihydride species. The N-Boc-indole substrate then coordinates to the metal center. A crucial step is the migratory insertion of the indole double bond into a rhodium-hydride bond, which occurs with high facial selectivity dictated by the chiral ligand. Finally, reductive elimination releases the chiral N-Boc-indoline product and regenerates the active catalyst.

Caption: Catalytic cycle for Rh-PhTRAP catalyzed asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-Boc-2-methylindole

This protocol is a representative example for the synthesis of a chiral indoline via asymmetric hydrogenation, adapted from established methodologies.[3][4]

Materials:

-

[Rh(nbd)₂]SbF₆ (1 mol%)

-

(S,S)-(R,R)-PhTRAP (1 mol%)

-

Cesium Carbonate (Cs₂CO₃) (10 mol%)

-

N-Boc-2-methylindole (1.0 equiv)

-

2-Propanol (degassed)

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

To a clean, dry Schlenk flask, add [Rh(nbd)₂]SbF₆ (0.005 mmol, 1 mol%) and (S,S)-(R,R)-PhTRAP (0.005 mmol, 1 mol%).

-

Add degassed 2-propanol (2.0 mL) and stir the mixture at room temperature for 10 minutes. The solution should turn a clear, reddish-orange color.

-

-

Reaction Setup:

-

In a separate glass liner for the autoclave, add N-Boc-2-methylindole (0.5 mmol, 1.0 equiv) and Cs₂CO₃ (0.05 mmol, 10 mol%).

-

Transfer the prepared catalyst solution to the glass liner containing the substrate and base via cannula.

-

Place the glass liner inside the autoclave.

-

-

Hydrogenation:

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 kg/cm ² (approximately 725 psi) with hydrogen.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

-

Work-up and Purification:

-

After cooling the autoclave to room temperature, carefully vent the hydrogen gas.

-

Remove the glass liner and concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc-2-methylindoline.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (H₂) | Yield (%) | ee (%) | Reference |

| N-Acetyl-2-butylindole | [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP / Cs₂CO₃ | 2-Propanol | 60 | 5.0 MPa | >99 | 94 | [4] |

| N-Boc-2-methylindole | RuCl₂(p-cymene)₂ / (S,S)-(R,R)-PhTRAP | Methanol | 80 | 3.0 MPa | 99 | 95 | [1] |

| N-Boc-3-methylindole | RuCl₂(p-cymene)₂ / (S,S)-(R,R)-PhTRAP | Methanol | 80 | 3.0 MPa | 99 | 90 | [1] |

Application II: Organocatalytic Asymmetric Reactions with Indole-Derived Scaffolds (SPINDOLEs)

A recent and exciting development in the use of the indole framework in asymmetric catalysis is the advent of "SPINDOLE" catalysts.[7] These C₂-symmetric, spirocyclic compounds are synthesized from readily available indoles and acetone, and their modular design allows for their transformation into a wide range of organocatalysts, including thioureas, phosphines, and secondary amines.[7]

Causality in Catalyst Design

The power of SPINDOLE-based catalysts lies in their rigid, well-defined chiral scaffold. This rigidity minimizes conformational flexibility, leading to a more ordered transition state and, consequently, higher enantioselectivity. The C₂-symmetry simplifies the analysis of the transition state models. By modifying the functional groups on the SPINDOLE core, one can tune the catalyst's steric and electronic properties to suit a specific reaction. For example, the incorporation of a thiourea moiety creates a bifunctional catalyst capable of activating both the nucleophile and the electrophile through hydrogen bonding.

Mechanistic Insights: Asymmetric Michael Addition

In the asymmetric Michael addition of an aldehyde to a nitro-olefin catalyzed by a SPINDOLE-derived secondary amine, the catalyst operates through an enamine-based catalytic cycle. The secondary amine of the catalyst condenses with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitro-olefin in a stereocontrolled manner, with the facial selectivity being directed by the bulky SPINDOLE backbone. Hydrolysis of the resulting iminium ion releases the chiral Michael adduct and regenerates the catalyst.

Caption: Enamine catalytic cycle for a SPINDOLE-catalyzed Michael addition.

Detailed Protocol: Asymmetric Michael Addition of Cinnamaldehyde and N-Methylindole

This protocol is based on the application of a SPINDOLE-derived catalyst in an asymmetric Michael addition.[7]

Materials:

-

SPINDOLE-derived secondary amine catalyst (e.g., 11a from the cited literature) (10 mol%)[7]

-

Trifluoroacetic acid (TFA) (co-catalyst)

-

Cinnamaldehyde (1.0 equiv)

-

N-Methylindole (1.2 equiv)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup:

-

To a flame-dried vial under an inert atmosphere, add the SPINDOLE-derived secondary amine catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Add N-methylindole (0.24 mmol, 1.2 equiv) followed by cinnamaldehyde (0.2 mmol, 1.0 equiv).

-

Finally, add the TFA co-catalyst.

-

-

Reaction:

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to isolate the chiral Michael adduct.

-

-

Analysis:

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.

-

| Application | Catalyst | Reaction | Yield (%) | ee (%) | Reference |

| Michael Addition | SPINDOLE-derived secondary amine | Cinnamaldehyde + N-Methylindole | - | 91 | [7] |

| Hydroboration/Cyclization | Rhodium/SPINDOLE-bisphosphine | - | 95 | 90 | [7] |

| Hydrogenation | Rhodium/SPINDOLE-bisphosphine | - | >99 | 99 | [7] |

Conclusion

The indoline framework, accessible from precursors like tert-butyl indoline-3-carboxylate, is a privileged scaffold in modern asymmetric catalysis. Its incorporation into chiral ligands for transition metal catalysis, as exemplified by the highly successful asymmetric hydrogenation of N-Boc-indoles, and its use as the core of novel organocatalysts like SPINDOLEs, underscore its versatility and importance. The ability to rationally design and fine-tune these catalysts based on a deep understanding of their structure and mechanism will undoubtedly continue to drive innovation in the enantioselective synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

-

Bis-indole chiral architectures for asymmetric catalysis. Nat. Catal.2025 . [Link]

-

Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Org. Lett.2006 , 8 (12), 2559–2561. [Link]

-

Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Kyushu University Institutional Repository. 2006 . [Link]

-

Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Lett.2009 , 50 (48), 6656-6659. [Link]

-

Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Request PDF. 2025 . [Link]

-

Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles. J. Am. Chem. Soc.2000 , 122 (29), 6510–6511. [Link]

-

Ruthenium-catalyzed asymmetric hydrogenation of N-boc-indoles. PubMed. 2006 . [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ruthenium-catalyzed asymmetric hydrogenation of N-boc-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Bis-indole chiral architectures for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of tert-Butyl Indoline-3-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its three-dimensional architecture provides a valuable framework for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[1] Among the various indoline building blocks, tert-butyl indoline-3-carboxylate has emerged as a particularly versatile intermediate. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a robust protecting group, while the carboxylate at the C3 position offers a handle for further functionalization. This guide provides an in-depth exploration of the applications of tert-butyl indoline-3-carboxylate and its derivatives in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group plays a crucial role in directing and enabling the reactivity of the indoline scaffold in palladium-catalyzed reactions. By protecting the indole nitrogen, the Boc group prevents undesired side reactions, such as N-arylation, when C-H functionalization or coupling at other positions is desired. Furthermore, the steric bulk of the Boc group can influence the regioselectivity of certain reactions. Its electron-withdrawing nature can also modulate the electronic properties of the indoline ring system. Importantly, the Boc group can be readily removed under acidic conditions, providing a straightforward route to the free indoline for subsequent synthetic manipulations.[5][6]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][7][8] This reaction is instrumental in the synthesis of N-aryl indolines, a common motif in pharmacologically active compounds.[[“]] In the context of tert-butyl indoline-3-carboxylate, the N-H bond can be directly arylated with a variety of aryl halides and pseudohalides.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7] The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are particularly effective in promoting the key steps of the catalytic cycle.[10][11]

Experimental Protocol: N-Arylation of tert-Butyl Indoline-3-carboxylate

This protocol provides a general procedure for the N-arylation of tert-butyl indoline-3-carboxylate with an aryl bromide.

Materials:

-

tert-Butyl indoline-3-carboxylate

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)[12]

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add tert-butyl indoline-3-carboxylate (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1.5 mol%) and t-Bu₃P·HBF₄ (3.0 mol%) in anhydrous toluene.

-

Add the required volume of the catalyst stock solution to the Schlenk tube containing the reactants.

-

Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl indoline-3-carboxylate.

| Parameter | Condition | Causality and Field-Proven Insights |

| Palladium Precursor | Pd₂(dba)₃ | A stable and convenient source of Pd(0) upon ligand association. |

| Ligand | t-Bu₃P·HBF₄ | A bulky and electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.[12] |

| Base | NaOtBu | A strong, non-nucleophilic base suitable for deprotonating the indoline N-H.[12] |

| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide.[13][14] To employ tert-butyl indoline-3-carboxylate in a Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a bromine or iodine atom. A common strategy involves the bromination of the indoline scaffold, followed by conversion to a boronic acid or ester.

Synthesis of a Key Precursor: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

A valuable precursor for Suzuki-Miyaura coupling is the corresponding boronate ester. This can be synthesized from 5-bromoindole in a three-step sequence.[2]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond.[11][15] The base plays a crucial role in activating the organoboron species for transmetalation.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoindoline Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of tert-butyl 5-bromoindoline-3-carboxylate with an arylboronic acid.[7]

Materials:

-

tert-Butyl 5-bromoindoline-3-carboxylate

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add tert-butyl 5-bromoindoline-3-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%) in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Causality and Field-Proven Insights |

| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |

| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand that facilitates both oxidative addition and reductive elimination. |

| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation while being compatible with a wide range of functional groups. |

| Solvent | 1,4-Dioxane | A polar aprotic solvent that is well-suited for many Suzuki-Miyaura couplings. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed method for the carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[17][18][19] Similar to the Suzuki-Miyaura coupling, application of the Heck reaction to tert-butyl indoline-3-carboxylate requires prior halogenation of the indoline ring.

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[17] A subsequent β-hydride elimination step releases the substituted alkene product and a palladium hydride species. The catalytic cycle is completed by the base-mediated regeneration of the Pd(0) catalyst.[18]

Experimental Protocol: Heck Coupling of a Bromoindoline Derivative

This protocol describes a general procedure for the Heck reaction of tert-butyl 5-bromoindoline-3-carboxylate with an alkene.

Materials:

-

tert-Butyl 5-bromoindoline-3-carboxylate

-

Alkene (e.g., styrene, an acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, dissolve tert-butyl 5-bromoindoline-3-carboxylate (1.0 equiv) and the alkene (1.5 equiv) in anhydrous DMF.

-

Add triethylamine (2.0 equiv) to the solution.

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) in a small amount of anhydrous DMF.

-

Add the catalyst solution to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction at 100-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Causality and Field-Proven Insights |

| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor. |

| Ligand | P(o-tol)₃ | A moderately bulky phosphine ligand that is effective for many Heck reactions. |

| Base | Et₃N | A common organic base used to regenerate the Pd(0) catalyst. |

| Solvent | DMF | A polar aprotic solvent that can facilitate the reaction. |

| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions to proceed at a reasonable rate. |

Conclusion

tert-Butyl indoline-3-carboxylate and its derivatives are invaluable building blocks for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. The strategic use of the Boc protecting group, coupled with the power of palladium-catalyzed cross-coupling reactions, provides a robust platform for the functionalization of the indoline scaffold. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction offer reliable and versatile methods for the formation of C-N and C-C bonds, enabling the construction of diverse molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the potential of tert-butyl indoline-3-carboxylate in their synthetic endeavors.

References

Sources

- 1. rsc.org [rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Technical Support Center: Long-Term Storage and Oxidation Prevention of tert-Butyl indoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for tert-Butyl indoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. Due to its chemical structure, tert-Butyl indoline-3-carboxylate is susceptible to degradation, particularly oxidation, during long-term storage. This guide provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your compound, preserving its purity for critical applications.

Section 1: Understanding the Instability of tert-Butyl indoline-3-carboxylate

Question: Why is tert-Butyl indoline-3-carboxylate prone to oxidation during storage?

Answer: The susceptibility of tert-Butyl indoline-3-carboxylate to oxidation stems from the inherent chemical properties of the indoline scaffold. The indoline ring is an electron-rich heterocyclic system. This high electron density makes it a target for electrophilic attack by atmospheric oxygen and other oxidizing agents.

The primary mechanism of degradation is aerobic oxidation. The presence of oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of various oxidized species. The most common degradation pathway involves the aromatization of the indoline ring to the more stable indole ring.[1] Further oxidation can also occur, potentially leading to the formation of oxindoles or other oxygenated derivatives, which can appear as colored impurities. The nitrogen atom in the indoline ring is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability compared to unsubstituted indolines; however, the heterocyclic ring itself remains reactive.[2]

Caption: Simplified oxidation of the indoline core.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of tert-Butyl indoline-3-carboxylate.

Q1: What are the ideal storage conditions for solid tert-Butyl indoline-3-carboxylate?

A1: For maximum long-term stability, the solid compound should be stored under conditions that minimize exposure to oxygen, light, and moisture. The recommended conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[3] | Reduces the kinetic rate of oxidative and other degradation reactions. |

| 2-8°C for short-term storage.[4] | Acceptable for frequently accessed material to avoid freeze-thaw cycles. | |

| Atmosphere | Inert Gas (Argon or Nitrogen).[3][5] | Displaces atmospheric oxygen, a key reactant in the oxidation process. |

| Light | Protect from light (use amber vials or store in the dark).[3] | Light can act as a catalyst for photo-oxidative degradation pathways. |

| Container | Tightly sealed, airtight container.[6][7] | Prevents ingress of atmospheric oxygen and moisture. |

Q2: I've noticed the color of my solid sample has changed from white/off-white to yellowish or brown. What does this indicate?

A2: A visible color change is a strong indicator of chemical degradation, most likely due to oxidation.[3] Oxidized byproducts and polymeric impurities are often colored. If you observe a color change, it is crucial to re-analyze the purity of the material using a reliable analytical method, such as HPLC, before proceeding with your experiments.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are generally more susceptible to degradation than the solid material.

-

Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF.

-

Fresh Preparation: It is always best practice to prepare solutions fresh for immediate use.

-

Stock Solutions: If a stock solution must be stored, dissolve the compound in an anhydrous solvent, aliquot it into single-use volumes in tightly sealed vials, purge the headspace with argon or nitrogen, and store at -20°C or -80°C. Do not store aqueous solutions for more than a day.[3]

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to the stability of tert-Butyl indoline-3-carboxylate.

Issue: A previously pure batch of tert-Butyl indoline-3-carboxylate now shows significant impurities or fails quality control (QC) analysis.

Caption: Troubleshooting flowchart for decreased compound purity.

Section 4: Key Protocols & Methodologies

Adherence to standardized protocols is critical for maintaining the long-term integrity of tert-Butyl indoline-3-carboxylate.

Protocol 4.1: Stability-Indicating Analysis by HPLC

This protocol provides a self-validating method to assess the purity of your compound over time. The appearance of new peaks or a reduction in the area of the main peak is a quantitative indicator of degradation.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid often used to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 280 nm.[8]

-

-

Sample Preparation:

-

Accurately prepare a stock solution of tert-Butyl indoline-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Dilute this stock solution to a working concentration of ~50-100 µg/mL with the mobile phase.

-

-

Analysis (T=0):

-

Inject a fresh, high-purity sample (T=0) to establish a reference chromatogram.

-

Record the retention time and the peak area percentage of the main peak. This is your baseline purity.

-

-

Ongoing Stability Monitoring:

-

At scheduled intervals (e.g., 3, 6, 12 months), prepare and analyze a sample from the stored batch using the identical method.

-

Compare the new chromatogram to the T=0 reference. Look for:

-

A decrease in the area % of the main peak.

-

The appearance of new peaks, particularly earlier eluting (more polar) peaks, which often correspond to oxidized species.

-

-

Protocol 4.2: Aliquoting and Storage Under Inert Gas

This procedure minimizes the risk of degradation for the bulk of your material by avoiding repeated exposure to the atmosphere.

Caption: Workflow for aliquoting and inert gas packaging.

References

-

Jung, H. H., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters, 21(17), 7044–7048. Retrieved from [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4615-4627. Retrieved from [Link]

-

Gao, Y., et al. (2022). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Molecules, 27(9), 2998. Retrieved from [Link]

-

Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 259-264. Retrieved from [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(part _), 0-0. Retrieved from [Link]

-

Wang, Y., et al. (2025). Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation. ChemMedChem. Retrieved from [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Retrieved from [Link]

-

Wang, W., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11447-11463. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 3-Formyl-1H-indole-1-carboxylate | 57476-50-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cetjournal.it [cetjournal.it]

Overcoming steric hindrance in tert-Butyl indoline-3-carboxylate substitution reactions

Welcome to the technical support guide for navigating the complexities of substitution reactions with tert-butyl indoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the significant steric bulk of the C3-tert-butyl ester group. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and supported by peer-reviewed literature.

The Core Challenge: Understanding Steric Hindrance in tert-Butyl Indoline-3-carboxylate

The indoline scaffold is a privileged structure in medicinal chemistry.[1] However, the introduction of a tert-butyl group at the C3 position, while often crucial for modulating pharmacokinetic properties or as a protecting group, presents a significant synthetic hurdle. This bulky group physically obstructs the approach of reagents to the N1 nitrogen atom, dramatically slowing down or completely inhibiting standard substitution reactions, particularly N-arylation.[2][3] This steric shield complicates catalyst coordination and subsequent bond formation, leading to low yields, failed reactions, and the need for carefully optimized conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig N-arylation of tert-butyl indoline-3-carboxylate is failing or giving very low yields. What is the mechanistic reason, and how can I fix it?

This is the most common issue encountered with this substrate. The low reactivity stems from the steric clash between the C3-tert-butyl group, the palladium catalyst's bulky ligands, and the incoming aryl halide. This hindrance can impede key steps in the catalytic cycle, such as the coordination of the indoline nitrogen to the palladium center or the final reductive elimination step that forms the C-N bond.[4]

To overcome this, the catalytic system must be specifically tailored to accommodate sterically demanding partners.

Solution A: Strategic Ligand Selection

The choice of phosphine ligand is the most critical parameter for a successful hindered coupling. Standard ligands like PPh₃ or even some bidentate ligands often fail. You require bulky, electron-rich monophosphine ligands, typically from the biarylphosphine class. These ligands create a coordinatively unsaturated, highly active Pd(0) species that is more reactive towards challenging substrates.[5][6]

Mechanism Insight: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step in hindered couplings. They also stabilize the monomeric palladium species, preventing catalyst deactivation.

.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Diagram 1: Simplified Buchwald-Hartwig cycle highlighting steric hindrance.

| Ligand Class | Examples | Key Features & Recommendations | Typical Catalyst Loading |

| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly active and versatile for many C-N couplings. An excellent starting point for optimization.[7] | 1-2 mol % |

| Hybrid Phosphines | AdCyBrettPhos | Combines alkyl and aryl substituents, sometimes offering unique reactivity for highly hindered amines.[6] | 1-2 mol % |

| Specialized Ligands | AlisonPhos, AliPhos | Biaryl phosphorinane ligands specifically designed for coupling hindered anilines and aryl halides.[8][9] | 1-2 mol % |

| Trialkylphosphines | P(t-Bu)₃ | Can be effective, but catalyst activity can sometimes be lower than with biarylphosphines for very challenging substrates.[10] | 2-4 mol % |

Solution B: Base and Solvent Optimization

The choice of base is critical and depends on the functional group tolerance of your substrates.

-

Strong Bases (NaOt-Bu, LHMDS): Generally provide the highest reaction rates and are the standard choice when compatible.[11] However, they are incompatible with sensitive functional groups like esters or nitro groups.[11]

-

Weaker Bases (K₃PO₄, Cs₂CO₃): Offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[10][11] For substrates with sensitive esters, K₃PO₄ is often a reliable alternative.[10]

Solvent Choice: Toluene and dioxane are the most common and effective solvents for these reactions.[10]

Q2: I'm getting a good yield, but the reaction is messy. How can I troubleshoot side product formation?

With hindered substrates, side reactions can compete with the desired N-arylation, especially under forcing conditions.

-

C-Arylation: Palladium-catalyzed direct C-H arylation can occur, typically at the C7 position of the indoline ring. This is often favored by different ligand systems than N-arylation. For instance, certain phosphinobiphenyl ligands may favor N-arylation, while others promote C3-arylation.[7]

-

Solution: Ensure you are using a ligand system known to favor N-arylation (see Table 1). If C-arylation persists, lowering the reaction temperature and ensuring slow addition of reagents can sometimes improve selectivity.

-

-

Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can happen if water is present or if β-hydride elimination pathways compete with reductive elimination.[4]

-

Solution: Ensure anhydrous conditions. Use high-purity, degassed solvents and reagents. If the amine substrate has a β-hydrogen, this pathway can be more prevalent.

-

Q3: Palladium catalysis is not working for my specific substrate combination. Are there any non-palladium alternatives?

Yes. While palladium catalysis is the most versatile method, classical copper-catalyzed Ullmann-type couplings can be a powerful alternative, particularly when palladium systems fail.

Alternative Strategy: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction involves coupling an amine with an aryl halide using a copper catalyst, often at higher temperatures. Modern protocols have made this reaction more accessible under milder conditions.

-

Advantages: Can be effective for substrates that are poor ligands for palladium or are prone to palladium-catalyzed side reactions.

-

Disadvantages: Often requires higher temperatures and may have a narrower substrate scope than modern Buchwald-Hartwig reactions.

Recommended System: A Cu(I) source like CuI with a base such as K₃PO₄ in a polar aprotic solvent like DMF can be effective for synthesizing N-substituted indole derivatives.[12] This system has been shown to work under relatively mild conditions and in the presence of air.[12]

Q4: How should I structure my optimization workflow for a new, challenging aryl halide?

When faced with a novel and difficult coupling partner, a systematic approach to optimization is crucial. Avoid random screening; instead, follow a logical progression of parameter adjustments.

.dot graph TD { A[Start: Standard Conditions\nPd₂(dba)₃/XPhos, NaOt-Bu, Toluene, 90°C] --> B{Reaction Outcome?}; B -- "No/Low Conversion (<20%)" --> C[1. Check Reagent Quality\n- Purity of Indoline/Ar-X\n- Activity of Base\n- Anhydrous Solvent]; C --> D{Improvement?}; D -- No --> E[2. Screen Ligands\n(Keep Base/Solvent Constant)\nXPhos -> RuPhos -> P(t-Bu)₃]; E --> F{Improvement?}; F -- No --> G[3. Screen Bases\n(Use Best Ligand)\nNaOt-Bu -> LHMDS -> Cs₂CO₃ -> K₃PO₄]; G --> H{Improvement?}; H -- No --> I[4. Adjust Temperature\n(Use Best Ligand/Base)\nIncrease stepwise: 90°C -> 100°C -> 110°C]; I --> J{Improvement?}; J -- No --> K[5. Consider Alternative\n- Ullmann Coupling (CuI)\n- Different Solvent (Dioxane)]; B -- "Moderate Conversion (20-70%)" --> H; B -- "Good Conversion (>70%)" --> L[Success!\nProceed to Scale-up]; D -- Yes --> L; F -- Yes --> L; H -- Yes --> L; J -- Yes --> L; K --> L;

} .dot Diagram 2: Troubleshooting workflow for optimizing hindered C-N coupling.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of tert-Butyl Indoline-3-carboxylate

This protocol is a starting point and should be optimized for each specific substrate combination.

-

Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %), the phosphine ligand (e.g., XPhos, 2.2 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

Addition of Reactants: Add the aryl halide (1.0 equiv) and tert-butyl indoline-3-carboxylate (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).

-

Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[10][13][14]

Protocol 2: Alternative Cu(I)-Catalyzed Ullmann-Type N-Arylation

-

Reagent Preparation: To a reaction vial, add CuI (5-10 mol %), the aryl halide (1.0 equiv), tert-butyl indoline-3-carboxylate (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add DMF (to achieve a concentration of ~0.2 M).

-

Reaction: Seal the vial and heat the mixture to 100-130 °C with stirring for 18-36 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.[12]

References

-

Gagnon, A. et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available at: [Link]

-

ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Available at: [Link]

-

Melkonyan, F. S. et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry. Available at: [Link]

-

Patil, S. A. et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available at: [Link]

-

Melkonyan, F. S. et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. Available at: [Link]

-

Orhan, I. et al. (2008). Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Taylor & Francis Online. Available at: [Link]

-

Ruiz-Castillo, P. & Buchwald, S. L. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

-

Stolar, T. et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]

-

Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

-

Lundgren, R. J. et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

-

Clayden, J. et al. (2010). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. Available at: [Link]

-

OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

-

University of Bath. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

-

Zhang, L. et al. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Powers, D. C. et al. (2012). Diindolylamine Preparation and Stability Investigations. PMC. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Rossler, M. D. & Anderson, C. E. (2012). Synthesis of Trisubstituted Indolizines: Optimization and Scope Studies. Calvin Digital Commons. Available at: [Link]

-

Forlani, L. et al. (2001). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. Available at: [Link]

-

Werz, O. et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Available at: [Link]

-

Dykstra, R. et al. (2021). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles. ChemRxiv. Available at: [Link]

-

Pietra, F. et al. (1970). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Old, D. W. et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Available at: [Link]

-

Li, J. et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Reddy, G. S. et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

-

Surasani, R. et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Efficient Palladium-Catalyzed N-Arylation of Indoles. Available at: [Link]

-

Kar, A. & Mangu, N. (2020). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry. Available at: [Link]

-

Noda, H. et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters. Available at: [Link]

-

Yamai, Y. et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available at: [Link]

-

Cihak, T. et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

-

Zhu, M. et al. (2016). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Chen, Y. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

Minimizing side products in tert-Butyl indoline-3-carboxylate N-alkylation

Welcome to the Technical Support Center for Indoline Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the N-alkylation of tert-butyl indoline-3-carboxylate.

Functionalizing the nitrogen atom of indolines while preserving sensitive functional groups—such as the tert-butyl ester at the C3 position—requires precise control over reaction conditions. Poorly optimized conditions frequently lead to regioselectivity issues, ester cleavage, or unintended oxidation. This guide breaks down the mechanistic causality behind these side reactions and provides self-validating protocols to ensure your success.

Visualizing the Reaction Network

Before troubleshooting, it is critical to understand the competing pathways your substrate can undergo. The diagram below illustrates the divergence between the desired N-alkylation and the most common side reactions.

Reaction pathways and side products for indoline-3-carboxylate alkylation.

Diagnostic FAQs: Mechanistic Causality & Troubleshooting

Q1: My LC-MS shows a mass corresponding to the alkylated product, but NMR confirms it is C3-alkylated rather than N-alkylated. Why is this happening? Causality: The regioselectivity of indoline alkylation is a delicate balance[1]. In tert-butyl indoline-3-carboxylate, the C3 proton is highly acidic because it is situated alpha to the electron-withdrawing ester group. When using strong bases (like NaH) or specific transition metal catalysts (like Iridium or Nickel) in "borrowing hydrogen" methodologies, the C3 position becomes highly nucleophilic, leading to C3-alkylation[1]. Solution: To switch selectivity back to the nitrogen, you must alter the catalytic environment. Iron (Fe) catalysts, specifically tricarbonyl(cyclopentadienone) iron complexes, have been proven to completely reverse this selectivity, promoting exclusive N-alkylation of indolines using alcohols as electrophiles[2]. Alternatively, avoiding strong bases by using reductive amination will prevent the formation of the C3-carbanion entirely.

Q2: I am losing my tert-butyl ester group during the reaction. How can I prevent this cleavage? Causality: tert-Butyl esters are highly sensitive to acidic conditions, readily undergoing cleavage to form isobutylene gas and the corresponding carboxylic acid (which may subsequently decarboxylate). If you are using alkyl halides (e.g., benzyl bromide) as your alkylating agent, trace moisture can lead to the generation of hydrobromic acid (HBr). If your base is consumed or insufficiently strong, the localized acidic environment will cleave the ester[1]. Solution: Maintain strictly basic or neutral conditions. If using alkyl halides, ensure your solvents are anhydrous and use a mild, non-nucleophilic base like K 2 CO 3 or Cs 2 CO 3 . Better yet, transition to a "borrowing hydrogen" method where water is the only byproduct[3].

Q3: My indoline starting material is converting into an indole. How do I stop this auto-oxidation? Causality: Indolines are inherently prone to oxidation (dehydrogenation) to form indoles. This process is accelerated by the presence of atmospheric oxygen, light, and transition metals. In fact, tandem dehydrogenation is a known pathway where indolines act as hydrogen donors in the presence of Ir-catalysts[3]. Furthermore, Fe/TEMPO systems specifically exploit this to intentionally synthesize N-alkylated indoles from indolines[2]. Solution: To trap the indoline state, you must rigorously degas your solvents (using freeze-pump-thaw cycles or prolonged argon sparging) and run the reaction under a strict inert atmosphere (Argon or Nitrogen).

Troubleshooting Workflow

Troubleshooting workflow for identifying and resolving N-alkylation side reactions.

Quantitative Data & Reaction Optimization